2346-Tetra-O-acetyl-PtdGlc
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Overview
Description
2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl phosphate, commonly referred to as 2,3,4,6-Tetra-O-acetyl-PtdGlc, is a derivative of glucose. This compound is characterized by the presence of acetyl groups at the 2, 3, 4, and 6 positions of the glucose molecule, which are linked to a phosphate group. It is primarily used in biochemical research and has applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl phosphate typically involves the acetylation of glucose derivatives. One common method involves the reaction of glucose with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled temperature conditions to ensure complete acetylation of the hydroxyl groups at the 2, 3, 4, and 6 positions .
Industrial Production Methods
In an industrial setting, the production of 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl phosphate may involve large-scale acetylation processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl phosphate undergoes various chemical reactions, including:
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the parent glucose derivative.
Substitution: The phosphate group can participate in substitution reactions, where it is replaced by other functional groups.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the glucose moiety.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.
Substitution: Reagents like alkyl halides or nucleophiles.
Oxidation: Oxidizing agents like potassium permanganate.
Reduction: Reducing agents like sodium borohydride.
Major Products Formed
Hydrolysis: Yields the parent glucose derivative.
Substitution: Forms various substituted glucose derivatives.
Oxidation and Reduction: Produces oxidized or reduced forms of the glucose moiety.
Scientific Research Applications
2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl phosphate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex carbohydrates and glycoconjugates.
Biology: Serves as a substrate in enzymatic studies involving glycosyltransferases and other carbohydrate-modifying enzymes.
Medicine: Investigated for its potential role in drug delivery systems and as a prodrug for glucose-based therapies.
Mechanism of Action
The mechanism of action of 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl phosphate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes involved in carbohydrate metabolism, such as glycosyltransferases.
Pathways Involved: It participates in glycosylation reactions, where it donates glucose moieties to acceptor molecules, facilitating the formation of glycosidic bonds.
Comparison with Similar Compounds
Similar Compounds
- 2,3,4,6-Tetra-O-acetyl-β-D-galactopyranosyl phosphate
- 2,3,4,6-Tetra-O-acetyl-β-D-mannopyranosyl phosphate
- 2,3,4,6-Tetra-O-benzoyl-β-D-glucopyranosyl phosphate
Uniqueness
2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl phosphate is unique due to its specific acetylation pattern and its ability to serve as a versatile building block in glycosylation reactions. Its acetyl groups provide protection during synthetic processes, allowing for selective deprotection and functionalization .
Properties
Molecular Formula |
C61H114NO17P |
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Molecular Weight |
1164.5 g/mol |
IUPAC Name |
(2-icosanoyloxy-3-octadecanoyloxypropyl) [3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl] phosphate;triethylazanium |
InChI |
InChI=1S/C55H99O17P.C6H15N/c1-7-9-11-13-15-17-19-21-23-24-26-28-30-32-34-36-38-40-51(61)70-48(41-65-50(60)39-37-35-33-31-29-27-25-22-20-18-16-14-12-10-8-2)42-66-73(62,63)72-55-54(69-47(6)59)53(68-46(5)58)52(67-45(4)57)49(71-55)43-64-44(3)56;1-4-7(5-2)6-3/h48-49,52-55H,7-43H2,1-6H3,(H,62,63);4-6H2,1-3H3 |
InChI Key |
XDXQUTNAMIVTMI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCCCCCCCCCCC)COP(=O)([O-])OC1C(C(C(C(O1)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C.CC[NH+](CC)CC |
Origin of Product |
United States |
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